
2-Amino-3-fluoro-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-fluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H9FN2. It is a nitrile derivative, characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methylbutanenitrile with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-fluoro-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-fluoro-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-amino-3-fluoro-3-methylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity and specificity for certain biological targets, while the nitrile group can participate in various chemical transformations within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-chloro-3-methylbutanenitrile: Similar structure but with a chloro substituent instead of fluoro.
2-Amino-3-bromo-3-methylbutanenitrile: Contains a bromo substituent.
2-Amino-3-iodo-3-methylbutanenitrile: Features an iodo substituent.
Uniqueness
2-Amino-3-fluoro-3-methylbutanenitrile is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and reactivity.
Eigenschaften
CAS-Nummer |
79205-57-5 |
|---|---|
Molekularformel |
C5H9FN2 |
Molekulargewicht |
116.14 g/mol |
IUPAC-Name |
2-amino-3-fluoro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3 |
InChI-Schlüssel |
YOXOCQAYQCFTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


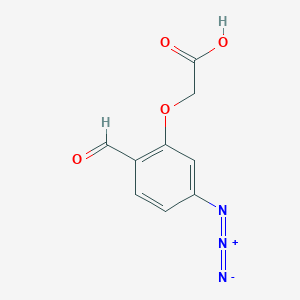
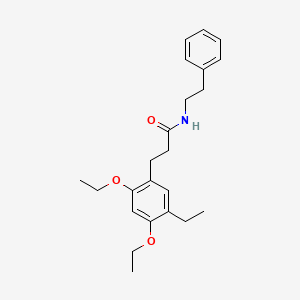

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
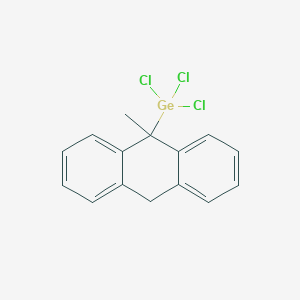
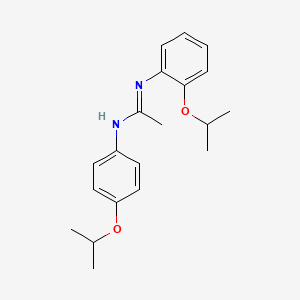
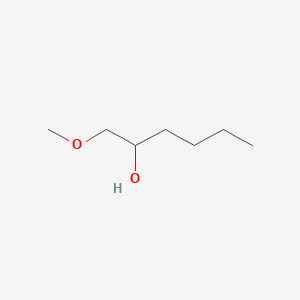
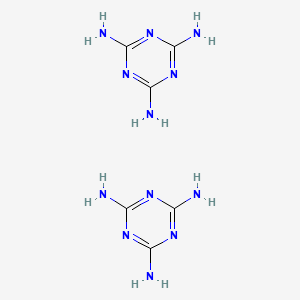
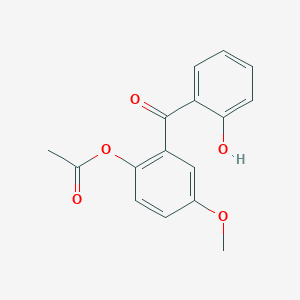
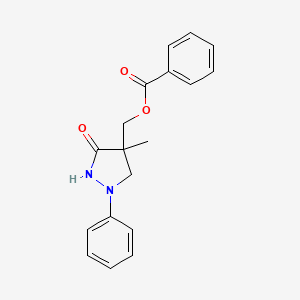
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

